Divinyl tetramethyldisiloxane is a silicon-based compound with the molecular formula and a molecular weight of 186.4 g/mol. It is classified as a siloxane, specifically a vinyl-functionalized siloxane, which is characterized by the presence of vinyl groups attached to silicon atoms. This compound is notable for its applications in various chemical processes, particularly in polymer synthesis and as a reagent in organic chemistry.
Divinyl tetramethyldisiloxane can be synthesized through several methods, primarily involving the reaction of chlorosilanes. The compound is commercially available from multiple suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, reflecting its relevance in both academic and industrial settings .
Divinyl tetramethyldisiloxane falls under the category of organosilicon compounds, specifically within the subclass of siloxanes. Its structure features two vinyl groups and two siloxane units, making it an important building block in silicone chemistry.
The synthesis of divinyl tetramethyldisiloxane typically involves the reaction of chlorodimethylsilane with chlorodimethylvinylsilane in an aqueous environment. This process can be conducted under controlled temperatures to ensure optimal yields and minimize byproducts.
Divinyl tetramethyldisiloxane features a linear structure with two silicon atoms connected by oxygen atoms (siloxane linkages). Each silicon atom is bonded to two methyl groups and one vinyl group. The structural formula can be represented as:
Divinyl tetramethyldisiloxane participates in several key chemical reactions:
The reactions often require specific conditions such as the presence of catalysts (e.g., palladium) and controlled environments (e.g., inert atmospheres) to optimize yields and minimize side reactions .
The mechanism of action for divinyl tetramethyldisiloxane primarily involves its role as a vinyl donor in cross-coupling reactions:
Studies have shown that divinyl tetramethyldisiloxane can enhance reaction rates and selectivity when used in conjunction with appropriate catalysts .
Relevant data regarding its composition indicates approximately 50.9% carbon, 9.4% hydrogen, and 29.5% silicon by weight .
Divinyl tetramethyldisiloxane has diverse applications across various fields:
Divinyl tetramethyldisiloxane (1,3-divinyltetramethyldisiloxane; CAS 2627-95-4) is a critical organosilicon intermediate characterized by its clear, colorless liquid state, boiling point of 138–140°C, density of 0.809 g/mL, and refractive index of 1.411 [6] [8]. Its dual vinyl groups enable precise functionalization in polymer synthesis, adhesives, and specialty silicones. This section details its synthetic methodologies, emphasizing catalytic routes, condensation techniques, and purification strategies.
Palladium-catalyzed silyl-Heck reactions represent a state-of-the-art methodology for synthesizing vinyl-functionalized disiloxanes. This approach employs silylditriflates (e.g., Me₂Si(OTf)₂) and terminal alkenes under mild conditions (35–60°C) with catalytic Pd₂(dba)₃ (1.25–2.5 mol%) and sodium iodide (5 mol%) [2]. The mechanism initiates with in situ generation of a silyl electrophile (Me₂Si(OEt)(OTf)), followed by oxidative addition of palladium into the Si–O bond. Subsequent alkene insertion and β-hydride elimination yield the trans-configured vinyl silane intermediate. Quenching with alcohols or water then furnishes the target divinyl disiloxane with >98% regioselectivity and no detectable cis-isomer [2].
Table 1: Catalytic Systems for Vinyl Disiloxane Synthesis
Catalyst | Additive | Temperature (°C) | Yield (%) | Key Features |
---|---|---|---|---|
Pd₂(dba)₃ | NaI (5 mol%) | 35 | >99 | Catalytic iodide; solvent-free |
(COD)Pd(CH₂TMS)₂ | LiI (100 mol%) | 60 | 81 | Requires stoichiometric iodide |
Pd₂(dba)₃ | None | 40 | 6 | Low yield; iodide essential |
Hydrosilylation offers a complementary route, utilizing Pt⁰ catalysts (e.g., Pt-divinyltetramethyldisiloxane) to add Si–H bonds across alkynes. However, this method necessitates pre-functionalized alkynes, introducing synthetic complexity [4]. In contrast, the silyl-Heck route directly converts readily available alkenes (e.g., styrene derivatives) into vinyl disiloxanes, achieving 70–92% isolated yields on multi-gram scales. Functional group tolerance includes esters, chlorides, and heterocycles, though electron-deficient alkenes (e.g., p-nitrostyrene) remain unreactive [2].
Sodium hydride (NaH) enables solvent-free polycondensation of silanol precursors, leveraging its dual role as a dehydrating agent and catalyst. The reaction proceeds via nucleophilic attack of silanolate anions on chlorosilanes or alkoxysilanes. For example, cyclic siloxanes (e.g., D₄) undergo ring-opening in the presence of NaH (5 mol% relative to Si–OH groups), followed by controlled condensation with 1,3-divinyltetramethyldisiloxane acting as an end-capping agent [3] [8]. This step terminates chain growth and installs terminal vinyl groups, critical for subsequent crosslinking or copolymerization.
The absence of solvent minimizes side reactions and simplifies purification. Key parameters include:
This method achieves telechelic oligomers with molecular weights (Mₙ) of 500–2000 g/mol and polydispersity indices (Đ) <1.5, suitable for block copolymer synthesis [4].
Crude disiloxanes often contain hydrolyzable contaminants (e.g., chlorosilanes, alkoxysilanes). Solvent-free hydrolysis employs controlled water addition (0.5–1.0 equiv) at 0–5°C to convert these impurities into volatile silanols, while preserving the divinyl functionality [5] [8]. The hydrolysis mechanism involves nucleophilic displacement at silicon:
R₃SiCl + H₂O → R₃SiOH + HCl The generated HCl is neutralized with sodium bicarbonate, preventing vinyl group protonation [5].
Distillation is then critical for isolating high-purity (>98%) divinyl tetramethyldisiloxane. Key optimizations include:
Table 2: Distillation Parameters for Disiloxane Purification
Method | Pressure (mmHg) | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
Atmospheric | 760 | 138–140 | 92–95 | 85 |
Vacuum | 50 | 80–82 | 98–99 | 78 |
Fractional | 760 | 138–140 | >99 | 70 |
Post-distillation, molecular sieves (3Å) ensure final dehydration, reducing water content to <50 ppm. This is critical for applications in moisture-sensitive hydrosilylation, where water promotes catalyst poisoning [8].
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